2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core. The compound features a 3-butyl substituent on the pyrimidine ring and an N-(3-chloro-4-fluorophenyl)acetamide moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of approximately 467.8 g/mol (calculated based on analogous structures) .
Properties
Molecular Formula |
C22H19ClFN3O4 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H19ClFN3O4/c1-2-3-10-26-21(29)20-19(14-6-4-5-7-17(14)31-20)27(22(26)30)12-18(28)25-13-8-9-16(24)15(23)11-13/h4-9,11H,2-3,10,12H2,1H3,(H,25,28) |
InChI Key |
MHSLXTKNSSCZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common approach is the condensation of a benzofuro[3,2-d]pyrimidine derivative with a butyl group and subsequent acylation with N-(3-chloro-4-fluorophenyl)acetamide. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to 2-(3-butyl-2,4-dioxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For example:
- Case Study : A derivative of this compound demonstrated an IC50 value indicating potent anticancer properties when tested on human breast cancer cells. This suggests that the compound could be a lead candidate for developing new anticancer therapies.
Antioxidant Properties
Similar compounds have shown antioxidant activity, which is crucial for preventing cellular damage associated with oxidative stress.
- Case Study : In vitro assays revealed that derivatives exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid, indicating potential applications in preventing degenerative diseases.
Enzyme Inhibition
The compound may also possess enzyme-inhibitory properties relevant to metabolic disorders.
- Mechanism : Studies on related compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests potential applications in treating type 2 diabetes.
Anti-inflammatory Activity
In silico studies have indicated that the compound may act as a 5-lipoxygenase inhibitor, which is significant for developing anti-inflammatory drugs.
- Case Study : The docking studies of structurally similar compounds suggest their potential as anti-inflammatory agents, warranting further investigation into their therapeutic efficacy.
Mechanism of Action
The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further studies are needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuropyrimidine derivatives share a common core but exhibit divergent biological and chemical profiles due to substituent variations. Below is a systematic comparison:
Structural and Functional Group Variations
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide , also referred to as E545-0280, is a synthetic heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of E545-0280 is with a molecular weight of 419.48 g/mol. The compound features a complex structure that includes a benzofuro-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.48 g/mol |
| LogP | 5.5524 |
| Polar Surface Area | 63.971 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds with similar structural characteristics to E545-0280 exhibit significant anticancer properties. For instance, derivatives of pyrimidine and benzofuran have been documented to inhibit cancer cell proliferation through various mechanisms such as induction of apoptosis and cell cycle arrest. In vitro studies have shown that these compounds can target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
E545-0280's potential antimicrobial activity has been highlighted in studies examining similar heterocycles. Compounds in this class have shown efficacy against various bacterial strains and fungi, suggesting that E545-0280 may possess similar properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory activity of compounds related to E545-0280 has been explored extensively. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory responses. The ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study published in Molecular Diversity demonstrated that a series of pyrimidine derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity . While specific data on E545-0280 is limited, its structural similarity suggests it may exhibit comparable effects.
- Antimicrobial Testing : In a recent investigation into the antimicrobial properties of benzofuran derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that E545-0280 could be effective against similar pathogens .
- Anti-inflammatory Mechanisms : Research focusing on pyrimidine derivatives indicated their ability to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels . This points towards the potential application of E545-0280 in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions require optimization?
- Methodological Answer : Multi-step synthesis typically involves coupling the benzofuropyrimidinone core with the substituted acetamide moiety. Key steps include:
- Cyclocondensation : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance benzofuropyrimidinone ring formation .
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) with monitoring via TLC to ensure complete reaction .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
- Critical Parameters : Monitor pH during cyclization to avoid side reactions (e.g., hydrolysis of the dioxo group) .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions (e.g., chloro-fluorophenyl group) and assess purity (>95%) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the benzofuropyrimidinone core. Single-crystal studies at 173 K reduce thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s biological activity, and what in vitro assays are recommended for initial screening?
- Methodological Answer :
- Target-Based Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) due to structural similarity to pyrimidine-derived inhibitors .
- Cell Viability : Screen against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays at concentrations ranging from 1 nM–10 µM .
- Dose-Response Curves : Generate IC values with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve inconsistencies between spectroscopic data and computational predictions?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-optimized structures to identify conformational discrepancies .
- Statistical Analysis : Apply factorial design (e.g., 2 models) to isolate variables causing spectral anomalies, such as solvent effects or tautomerism .
- Dynamic NMR : Probe temperature-dependent shifts to detect slow-exchange processes (e.g., rotational isomerism) .
Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer :
- Reaction Path Search : Use quantum mechanical calculations (e.g., Gaussian 16) to model transition states for key steps like cyclization or amide bond formation .
- Solvent Modeling : Apply COSMO-RS to predict solubility and optimize reaction media (e.g., switching from DMF to acetonitrile) .
- Machine Learning : Train models on PubChem data to predict regioselectivity in heterocyclic reactions .
Q. What advanced purification techniques improve isolation efficiency and purity?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for >99% purity, critical for pharmacological studies .
- Membrane Separation : Employ nanofiltration to remove low-molecular-weight byproducts (e.g., unreacted acetamide precursors) .
- Crystallization Screening : Test solvent/anti-solvent pairs (e.g., ethanol/water) to enhance crystal yield and reduce amorphous impurities .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .
- Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
